1-(3-Chloro-4-fluorophenyl)-4-[(4-methyl-1-piperazinyl)-oxomethyl]-2-pyrrolidinone
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Overview
Description
1-(3-chloro-4-fluorophenyl)-4-[(4-methyl-1-piperazinyl)-oxomethyl]-2-pyrrolidinone is a member of pyrrolidines.
Scientific Research Applications
Radiopharmaceutical Synthesis
Eskola et al. (2002) described the synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a compound used to image dopamine D4 receptors. This compound was synthesized via electrophilic fluorination of a trimethylstannyl precursor, demonstrating its potential in radiopharmaceutical applications (Eskola et al., 2002).
Antitumor Activity
Naito et al. (2005) synthesized novel pyrimidinyl pyrazole derivatives, including compounds with a 3-fluoro-5-substituted phenylpiperazinyl group, showing significant cytotoxicity in vitro and potent antitumor activity against several tumor cells (Naito et al., 2005).
Aurora Kinase Inhibition
A study by ヘンリー,ジェームズ (2006) focused on Aurora kinase inhibitors, including a compound with a similar structural framework. These inhibitors are potential treatments for cancer, highlighting the relevance of such compounds in oncological research (ヘンリー,ジェームズ, 2006).
Pharmaceutical Synthesis
Botteghi et al. (2001) discussed the synthesis of Fluspirilen and Penfluridol, neuroleptic agents containing a fluorophenyl piperazine moiety. This study illustrates the use of fluorophenyl piperazines in the synthesis of pharmaceuticals (Botteghi et al., 2001).
Motilin Receptor Agonist Development
Westaway et al. (2009) developed GSK962040, a small molecule motilin receptor agonist containing a fluorophenyl piperazine component. This compound showed promise in enhancing gastrointestinal transit, demonstrating the compound's application in gastrointestinal disorders (Westaway et al., 2009).
properties
Product Name |
1-(3-Chloro-4-fluorophenyl)-4-[(4-methyl-1-piperazinyl)-oxomethyl]-2-pyrrolidinone |
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Molecular Formula |
C16H19ClFN3O2 |
Molecular Weight |
339.79 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-4-(4-methylpiperazine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H19ClFN3O2/c1-19-4-6-20(7-5-19)16(23)11-8-15(22)21(10-11)12-2-3-14(18)13(17)9-12/h2-3,9,11H,4-8,10H2,1H3 |
InChI Key |
FHGYJOBEMJFCCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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